1-(4-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-2-24-17-9-7-16(8-10-17)21-20(23)22(15-18-5-3-13-25-18)12-11-19-6-4-14-26-19/h3-10,13-14H,2,11-12,15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXSMPVGQCLAQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea typically involves multi-step organic reactions. One common approach is the reaction of 4-ethoxyaniline with isocyanates to form the urea linkage. The furan and thiophene groups can be introduced through subsequent reactions involving appropriate aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination agents under controlled temperatures.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is , with an approximate molecular weight of 356.4 g/mol. Its structural complexity allows for potential interactions with various biological targets, including enzymes and receptors, which can modulate their activity and lead to several biological effects.
Medicinal Chemistry
1-(4-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound shows promise as an inhibitor for certain enzymes, potentially leading to applications in treating diseases associated with enzyme dysregulation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
Organic Synthesis
This compound serves as a building block in organic synthesis , allowing chemists to create more complex molecules. Its unique combination of functional groups facilitates the development of derivatives with enhanced properties or novel functions.
Material Science
The compound can be utilized in the production of advanced materials with specific electronic or optical properties. Its unique structural characteristics may lead to applications in developing new materials for electronic devices or sensors.
The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Case Studies
Several studies have explored the applications of similar compounds in various fields:
- Antimicrobial Studies : Research has shown that compounds with similar structures exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential therapeutic uses .
- Enzyme Inhibition : Compounds containing thiourea moieties have been widely studied for their urease inhibitory activity, which is crucial in treating conditions like kidney stones . The unique structure of this compound suggests it could have similar effects.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of aromatic and heterocyclic rings allows for π-π interactions and hydrogen bonding, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}urea (CAS 2034343-14-9)
- Substituents : Shares the 4-ethoxyphenyl group but replaces the furan-2-ylmethyl and thiophen-2-ylethyl groups with a fused furan-thiophene ethyl chain.
- Properties : The fused heterocyclic system may enhance aromatic interactions in target binding compared to isolated furan/thiophene units in the parent compound .
- Applications : Likely explored for bioactivity due to its structural similarity to agrochemicals like etofenprox (a pyrethroid ether derivative) .
1-(3-Chloro-4-methylphenyl)-3-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea
- Substituents: Features a chloro-methylphenyl group and a dimethylamino-functionalized furan linked via a thioethyl spacer.
- Spectroscopy: Distinct $ ^1H $ NMR signals at δ 6.07 (furan protons) and δ 2.00–3.28 (thioethyl and dimethylamino groups) .
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)
- Substituents : Contains a chloro-trifluoromethylphenyl group and a pyridine-thioether system.
- Properties : The CF$ _3 $ group enhances electronegativity and metabolic resistance, while the pyridine ring offers hydrogen-bonding capability .
- Applications : Likely designed as a kinase inhibitor or pesticide due to its trifluoromethyl and heteroaromatic motifs .
Spectroscopic and Physicochemical Properties
*Calculated using fragment-based methods.
†Estimated based on molecular formula (C$ {21}H{23}N$ _2 $O$ _3 $S)).
Biological Activity
1-(4-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Urea Derivative : The initial step involves the reaction of an ethoxy-substituted phenyl compound with furan and thiophene derivatives to form the urea linkage.
- Characterization : The synthesized compounds are characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm their structure.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. For instance, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
These results indicate that the compound possesses significant antibacterial properties, especially against Staphylococcus aureus, which is known for its resistance to multiple drugs .
Antifungal Activity
In addition to its antibacterial properties, the compound also exhibited antifungal activity. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger. The results indicated that:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 30 |
| Aspergillus niger | 60 |
These findings suggest that the compound has potential as an antifungal agent, particularly in treating infections caused by Candida species .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were found to be:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds derived from urea structures. For example, a study on structurally related urea derivatives showed enhanced activity with specific substitutions on the phenyl ring, suggesting that modifications can significantly impact biological outcomes .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(4-ethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea?
Answer:
The synthesis of this urea derivative can be achieved via a multi-step approach:
Intermediate Preparation : Start with 4-ethoxyphenyl isocyanate and functionalized amines. For example, (furan-2-yl)methylamine and 2-(thiophen-2-yl)ethylamine can be synthesized separately through nucleophilic substitution or reductive amination .
Urea Formation : React the isocyanate with the amines in a stepwise manner under anhydrous conditions (e.g., in dichloromethane with a catalytic base like triethylamine). Monitor progress via TLC or LC-MS to ensure selective substitution .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to isolate the pure product. Reference NMR data from similar urea derivatives (e.g., 1-(3-chloro-4-methylphenyl)-3-[(furan-2-yl)methyl]urea ) to validate structural integrity.
Basic: How can spectroscopic techniques confirm the molecular structure of this compound?
Answer:
A combination of spectroscopic methods is essential:
- 1H/13C NMR :
- IR Spectroscopy : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1500–1550 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C21H23N2O3S) with <2 ppm error.
Advanced: What crystallographic strategies resolve ambiguities in the three-dimensional structure of this compound?
Answer:
- X-ray Diffraction (XRD) : Grow single crystals via slow evaporation (e.g., in ethanol/water). Use SHELX programs (e.g., SHELXL ) for structure solution and refinement.
- ORTEP Visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain, particularly around the urea core and heterocyclic substituents .
- Twinned Data Handling : If crystallographic twinning occurs (common with flexible urea derivatives), employ SHELXL’s twin refinement tools or the CELL_NOW software for deconvolution .
Advanced: How can discrepancies between computational and experimental structural data be resolved?
Answer:
- DFT Optimization : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict bond lengths and angles. Compare with XRD data to identify steric or electronic effects not captured computationally.
- Dynamic NMR Analysis : If NMR signals suggest conformational flexibility (e.g., urea NH exchange), use variable-temperature NMR to measure energy barriers and correlate with DFT-derived rotational profiles .
- Cross-Validation : Overlay computational and experimental structures in software like Mercury (CCDC) to quantify deviations and refine force field parameters .
Advanced: What experimental designs are suitable for probing biological interactions of this compound?
Answer:
- Crystallographic Fragment Screening : Co-crystallize the compound with target proteins (e.g., oxidoreductases) to map binding modes. Use high-throughput screening pipelines (e.g., SHELXC/D/E ) for rapid phasing.
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified furan/thiophene substituents and test against biological targets (e.g., kinases). Correlate activity trends with steric/electronic parameters (Hammett σ, π-interactions) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to receptors like GPCRs, using urea derivatives with known SAR as controls .
Advanced: How to address challenges in solubility and stability during formulation for biological assays?
Answer:
- Co-Solvent Systems : Use DMSO-water gradients (≤10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility. Monitor stability via HPLC over 24–72 hours.
- pH-Dependent Studies : Test solubility in buffers (pH 2–9) to identify optimal conditions. Urea derivatives often exhibit improved solubility in mildly acidic media due to protonation of secondary amines .
- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and confirm post-reconstitution activity via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
